molecular formula C16H16BrNO B5841205 N-(4-bromo-3-methylphenyl)-3-phenylpropanamide

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide

Cat. No.: B5841205
M. Wt: 318.21 g/mol
InChI Key: PDEWNLBVLMVJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-methylphenyl)-3-phenylpropanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 3-phenyl group and a 4-bromo-3-methylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting bacterial quorum sensing (QS) and viral infections . Its synthesis typically involves coupling 3-phenylpropanoic acid with 4-bromo-3-methylaniline derivatives, as inferred from analogous procedures for halogenated phenylpropanamides .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-11-14(8-9-15(12)17)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEWNLBVLMVJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with phenylpropanamide under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-3-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Amines.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the amide group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs and Key Properties

Compound Substituents IC50 (µM) Solubility Key Application
N-(4-Fluorophenyl)-3-phenylpropanamide 4-F 1.1 Moderate QS inhibition
N-(4-Bromophenyl)-3-phenylpropanamide 4-Br N/A Low Life sciences research
Target Compound 4-Br, 3-CH3 N/A Very Low* Under investigation

*Predicted based on increased lipophilicity from bromine and methyl groups.

Chain Length Variants: Propanamide vs. Acetamide

Shortening the amide chain alters molecular flexibility and hydrogen-bonding capacity:

  • N-(4-Bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide replaces the propanamide with an acetamide group.

Anti-Coronavirus Spirocyclic Derivatives

In derivatives like N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , the propanamide moiety is integrated into a spirocyclic framework. These compounds exhibit anti-coronavirus activity (e.g., 8b: 90% yield, m.p. 68°C), suggesting that the propanamide backbone supports antiviral binding. However, the target compound’s bromine and methyl groups may confer additional steric advantages against viral proteases .

Biological Activity

N-(4-bromo-3-methylphenyl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a brominated phenyl ring and a propanamide moiety. This structural configuration is believed to contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells (MCF-7). The compound has shown to induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-730Tubulin destabilization
CA-4 (Reference Compound)MCF-73.9Tubulin polymerization inhibition

The above data suggests that while this compound is less potent than CA-4, it still possesses promising anticancer activity that warrants further investigation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Interaction : The compound appears to bind to tubulin, disrupting microtubule dynamics, which is crucial for cell division.
  • Enzyme Inhibition : It may inhibit thiol-containing enzymes due to the presence of the brominated phenyl group, potentially affecting various metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the structure-activity relationship (SAR) of this compound:

  • Antiproliferative Effects : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 10–33 nM in MCF-7 cells, indicating strong antiproliferative effects comparable to established chemotherapeutics .
  • Tubulin Destabilization : Research highlighted that certain analogs were effective in inhibiting tubulin polymerization at concentrations similar to those observed for this compound, confirming its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-bromo-3-methylphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves a multi-step approach starting with the coupling of 3-phenylpropanoic acid derivatives with 4-bromo-3-methylaniline via amide bond formation. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) .
  • Nucleophilic acyl substitution under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and validated by NMR for structural confirmation .
    • Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C during activation) and pH (neutral to slightly basic conditions). Solvent selection (e.g., dichloromethane for acylation, ethanol for crystallization) also impacts purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~7.5–8.5 ppm for NH in DMSO-d₆) and aromatic substitution patterns (e.g., bromine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₆H₁₅BrN₂O₂; theoretical ~363.03 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Answer : Contradictions often arise from variations in assay conditions or structural impurities. Methodological solutions include:

  • Orthogonal Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to cross-validate activity .
  • Purity Verification : Use HPLC-MS to rule out interference from byproducts (e.g., unreacted aniline derivatives) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to explain activity discrepancies across analogs .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?

  • Answer :

  • Kinase Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify primary targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Western Blotting : Validate downstream signaling effects (e.g., phosphorylation status of ERK or Akt) in cell lines .
  • Mutagenesis Studies : Introduce point mutations in kinase domains (e.g., ATP-binding pocket) to confirm interaction sites .

Q. How does stereochemical integrity impact the biological efficacy of this compound derivatives?

  • Answer : Stereochemistry critically influences target binding. For example:

  • Chiral HPLC separates enantiomers to assess individual activity profiles .
  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to control configuration during amide formation .
  • Pharmacokinetic Studies : Compare bioavailability and metabolic stability of enantiomers in rodent models .

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions during amide coupling to prevent hydrolysis .
  • Crystallography : Use SHELXL for refining structures against high-resolution data (e.g., synchrotron sources) to resolve disorder in aromatic rings .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.